4-Iodonaphthalene-1-sulfonic acid
Overview
Description
4-Iodonaphthalene-1-sulfonic acid is an organic compound characterized by the presence of an iodine atom and a sulfonic acid group attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodonaphthalene-1-sulfonic acid typically involves the iodination of naphthalene-1-sulfonic acid. This process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually performed in an acidic medium to facilitate the substitution of the hydrogen atom on the naphthalene ring with an iodine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Iodonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of naphthalene-1-sulfonic acid
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed:
Substitution Reactions: Various substituted naphthalene-1-sulfonic acid derivatives.
Oxidation Reactions: Sulfonic acid derivatives with different oxidation states.
Reduction Reactions: Naphthalene-1-sulfonic acid
Scientific Research Applications
4-Iodonaphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a labeling agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Iodonaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The iodine atom can act as an electrophilic center, facilitating substitution reactions and other chemical transformations .
Comparison with Similar Compounds
- 2-Iodonaphthalene-1-sulfonic acid
- 4-Bromonaphthalene-1-sulfonic acid
- 4-Chloronaphthalene-1-sulfonic acid
Comparison: 4-Iodonaphthalene-1-sulfonic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine make it a more reactive electrophilic center, influencing the compound’s behavior in various chemical reactions .
Properties
IUPAC Name |
4-iodonaphthalene-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQGGFGAIYGADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569873 | |
Record name | 4-Iodonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162109-21-9 | |
Record name | 4-Iodonaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.